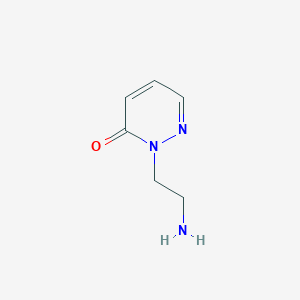

2-(2-AMINOETHYL)PYRIDAZIN-3(2(H))-ONE

Description

Significance of Heterocyclic Compounds in Chemical and Biological Research

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in the realms of chemical and biological research. scholarsresearchlibrary.comnih.gov Over 85% of all biologically active chemical entities contain a heterocycle, highlighting their central role in modern drug design. nih.gov These structures are integral to a vast number of natural products, including vitamins, hormones, and antibiotics. google.com

The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov This versatility allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates, optimizing their absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The structural diversity of heterocyclic scaffolds provides a rich chemical space for the development of novel therapeutic agents that can interact with a wide range of biological targets with high specificity. researchgate.net

Evolution of Pyridazinone Chemistry and its Importance as a Pharmacophore

The pyridazinone nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group, has garnered significant attention as a versatile pharmacophore in drug discovery. scispace.comresearchgate.net This scaffold is present in numerous compounds exhibiting a broad spectrum of pharmacological activities. scholarsresearchlibrary.comresearchgate.net The pyridazinone moiety is considered a "privileged structure" due to its ability to serve as a scaffold for designing ligands for a variety of biological targets. researchgate.net

The evolution of pyridazinone chemistry has led to the development of compounds with diverse therapeutic applications, including cardiovascular, anti-inflammatory, anticancer, and antimicrobial agents. researchgate.netscispace.com The ease of functionalization at various positions of the pyridazinone ring makes it an attractive building block for the synthesis of new and potent drug candidates. researchgate.net The presence of nitrogen atoms and a keto group allows for hydrogen bond formation and other molecular interactions, which are crucial for binding to biological targets. scispace.com

Historical Development of Synthetic Approaches to Pyridazin-3(2H)-one Derivatives

The synthesis of pyridazin-3(2H)-one derivatives has a rich history, with the first pyridazine (B1198779) being prepared by Emil Fischer through the condensation of phenylhydrazine (B124118) and levulinic acid. researchgate.net Since then, a variety of synthetic methods have been developed to construct the pyridazinone core.

A common and historically significant method involves the cyclocondensation of γ-ketoacids with hydrazine (B178648) hydrate. scispace.com This straightforward approach allows for the formation of the dihydropyridazinone ring, which can then be aromatized if desired. Another classical approach is the reaction of 1,4-dicarbonyl compounds with hydrazine. scholarsresearchlibrary.com More contemporary methods include multicomponent reactions and the use of advanced catalytic systems to improve efficiency and yield. nih.gov For instance, the inverse electron-demand Diels-Alder reaction of 1,2,4,5-tetrazines with electron-rich dienophiles has also been employed for the synthesis of pyridazine derivatives. scholarsresearchlibrary.com The continuous development of novel synthetic strategies has expanded the accessible chemical space of pyridazinone derivatives, enabling the creation of diverse libraries of compounds for biological screening.

Table 1: Key Synthetic Approaches to Pyridazin-3(2H)-one Derivatives

| Method | Starting Materials | Key Features |

|---|---|---|

| Cyclocondensation | γ-Ketoacids and Hydrazine Hydrate | A fundamental and widely used method for forming the pyridazinone ring. |

| Cyclocondensation | 1,4-Dicarbonyl Compounds and Hydrazine | A versatile approach for synthesizing both dihydropyridazines and pyridazines. |

| Multicomponent Reactions | Arenes, Cyclic Anhydrides, and Hydrazines | Offers high efficiency and the ability to generate molecular diversity in a single step. |

| Diels-Alder Cycloaddition | 1,2,4,5-Tetrazines and Dienophiles | An inverse electron-demand approach for constructing the pyridazine ring. |

Contextualization of 2-(2-AMINOETHYL)PYRIDAZIN-3(2H)-ONE within the Pyridazinone Chemical Space

The compound 2-(2-AMINOETHYL)PYRIDAZIN-3(2H)-ONE (CAS No. 215524-17-7) represents a specific iteration within the vast chemical space of pyridazinone derivatives. bldpharm.com Its structure features the core pyridazin-3(2H)-one scaffold, which, as established, is a well-known pharmacophore. The key distinguishing feature of this molecule is the 2-(aminoethyl) substituent at the N-2 position of the pyridazinone ring.

While extensive research on the specific synthesis and biological activities of 2-(2-AMINOETHYL)PYRIDAZIN-3(2H)-ONE is not widely available in published literature, its structural components suggest potential areas of interest. The presence of a primary amino group on the ethyl side chain introduces a basic center, which can significantly influence the molecule's solubility, pKa, and potential for ionic interactions with biological targets. This aminoethyl moiety is a common feature in many biologically active compounds, often contributing to receptor binding or modulating pharmacokinetic properties.

The combination of the pyridazinone core, known for its diverse pharmacological profile, with the aminoethyl side chain presents a molecule with the potential for a range of biological activities. Further research would be necessary to fully elucidate the specific chemical and biological properties of 2-(2-AMINOETHYL)PYRIDAZIN-3(2H)-ONE and its place within the broader landscape of pyridazinone-based therapeutic agents.

Table 2: Chemical Identity of 2-(2-AMINOETHYL)PYRIDAZIN-3(2H)-ONE

| Property | Value |

|---|---|

| IUPAC Name | 2-(2-aminoethyl)pyridazin-3(2H)-one |

| CAS Number | 215524-17-7 |

| Molecular Formula | C6H9N3O |

| Molecular Weight | 139.16 g/mol |

| InChI Key | WCTKTNLZDXKQNS-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminoethyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-3-5-9-6(10)2-1-4-8-9/h1-2,4H,3,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTKTNLZDXKQNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2 2 Aminoethyl Pyridazin 3 2 H One

Reactions Involving the Pyridazinone Core

The pyridazinone ring is an important heterocyclic motif known for its chemical reactivity, which allows for the creation of a multitude of new compounds. researchgate.net The presence of two adjacent nitrogen atoms and a carbonyl group influences the electronic distribution of the ring, making it generally electron-deficient and thus predisposing it to nucleophilic attack. thieme-connect.de

The pyridazinone nucleus is considered an electron-deficient system, which generally makes it reactive towards nucleophiles rather than electrophiles. thieme-connect.deresearchgate.net

Nucleophilic Substitution: Nucleophilic substitution reactions are a key method for modifying the pyridazinone core. thieme-connect.de Aryl halides with electron-withdrawing groups can undergo nucleophilic aromatic substitution, where a nucleophile replaces a halide or other leaving group. libretexts.org This reactivity is enhanced in pyridazinones due to the electron-withdrawing nature of the ring system. For instance, halopyridazinones are valuable precursors for introducing various substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of C-C bonds with aryl or heteroaryl boronic acids. scispace.comnih.gov Another example is the reaction of 2-benzyl-5-halopyridazin-3(2H)-ones with Grignard reagents, which, followed by quenching with an electrophile, can lead to 4,5-disubstituted pyridazin-3(2H)-ones through a process known as cine substitution. nih.gov

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst | Aryl/heteroaryl-substituted pyridazinones | scispace.comnih.gov |

| cine-Substitution | Grignard reagent, then electrophile (e.g., Br₂) | 4,5-disubstituted pyridazinones | nih.gov |

Electrophilic Substitution: Standard electrophilic aromatic substitution reactions, common for electron-rich aromatic systems, are less favorable for the pyridazinone core due to its electron-deficient character. researchgate.netlibretexts.org The presence of the nitrogen atoms deactivates the ring towards electrophilic attack. However, specific reactions can be achieved under certain conditions or with highly activated reagents. For example, dihydropyridazinone can undergo dehydrogenation when treated with a bromine/acetic acid mixture, which is an oxidative process rather than a direct substitution. scispace.com

The pyridazinone ring can participate in various structural transformations, including ring-opening and rearrangement reactions, often leading to more complex heterocyclic systems. While specific examples for 2-(2-aminoethyl)pyridazin-3(2H)-one are not extensively detailed, studies on related structures provide insight into potential pathways. For instance, a notable rearrangement has been observed in a related system, 2-(2-aminoethyl)-1-aryl-3,4-dihydropyrazino[1,2-b]indazole-2-ium 6-oxides, which undergoes a transformation to 2,3-dihydro-1H-imidazo[1,2-b]indazoles. nih.gov This complex reaction involves a 6- to 5-membered ring contraction and amide formation, highlighting the potential for the aminoethyl moiety to participate in intramolecular rearrangements. nih.gov

Furthermore, ring-opening transformations are a known strategy for constructing polycyclic pyridones from related heterocyclic precursors like dihydropyrido[2,1-c] scispace.comnih.govoxazine-diones. nih.gov Such strategies often involve reaction with binucleophiles, suggesting that the pyridazinone core could potentially undergo similar transformations if appropriately activated.

Reactivity of the Aminoethyl Side Chain

The primary amino group on the ethyl side chain is a key site for functionalization, allowing for the introduction of diverse chemical entities through well-established amine chemistry.

The primary amine of the 2-(2-aminoethyl) side chain is nucleophilic and readily undergoes reactions with various electrophiles.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of the corresponding amides. This is a common strategy to introduce new functional groups or to build more complex molecular architectures.

Alkylation: The amine can be alkylated using alkyl halides. This reaction introduces alkyl groups onto the nitrogen atom, proceeding from the primary amine to secondary and tertiary amines, and potentially to a quaternary ammonium (B1175870) salt.

Schiff Base Formation: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases). For example, the reaction of related aminophenyl pyridazinones with various aldehydes yields the corresponding Schiff base derivatives. mdpi.com

Dithiocarbamate Formation: The amino group can react with carbon disulfide (CS₂) in the presence of another amine in a solvent-controlled ring-opening/coupling reaction of aziridines to form 2-aminoethyl dithiocarbamates. rsc.org

The aminoethyl side chain is strategically positioned to participate in intramolecular cyclization reactions, forming new heterocyclic rings fused to or incorporating the original structure. The amino group can act as a nucleophile, attacking an electrophilic center within the same molecule. For instance, the reaction of 2-(2-aminoethyl)-1-aryl-3,4-dihydropyrazino[1,2-b]indazole-2-ium 6-oxides leads to the formation of a 2,3-dihydro-1H-imidazo[1,2-b]indazole ring system. nih.gov This transformation demonstrates the capacity of the aminoethyl group to facilitate significant molecular rearrangements and the construction of novel polycyclic frameworks. nih.gov

Another general strategy involves designing precursors where the pyridazinone core contains a suitable electrophilic site that can be attacked by the side-chain amine to form a fused ring system.

Derivatization Strategies for Structure-Activity/Property Relationship Studies

Derivatization of the 2-(2-aminoethyl)pyridazin-3(2H)-one scaffold is a crucial strategy for conducting structure-activity relationship (SAR) studies, aiming to optimize biological activity and physicochemical properties. Modifications are typically explored at three main positions: the pyridazinone ring itself, the nitrogen at position 2 (via the aminoethyl side chain), and other positions on the ring (e.g., C4, C5, C6).

| Modification Site | Strategy | Objective/Example | Reference |

| Position 2 (Side Chain) | Functionalization of the terminal amine (acylation, alkylation, cyclization into new rings like 1,2,4-triazoles). | To explore the impact of different substituents on potency and selectivity. For example, inserting thiosemicarbazide (B42300) side chains followed by cyclization to triazoles to enhance vasorelaxant activity. | nih.govrsc.org |

| Position 6 | Introduction of various substituted phenyl rings or other aryl/heteroaryl groups. | To investigate the role of steric and electronic properties of substituents at this position on biological targets. Often achieved via condensation of keto-carboxylic acids with hydrazine (B178648) or through cross-coupling reactions. | scispace.comnih.gov |

| Positions 4 and 5 | Substitution with different functional groups, often starting from dihalopyridazinones. | To modulate the electronic properties of the pyridazinone ring and explore interactions with biological receptors. | scispace.comnih.gov |

These systematic modifications allow medicinal chemists to build a comprehensive understanding of the SAR, leading to the identification of compounds with improved therapeutic profiles. researchgate.netrsc.org For example, introducing different 1-(2-acetyl)-4-substitutedthiosemicarbazide side chains at position 2 of the pyridazinone core, followed by cyclization, has been used to construct a comprehensive SAR for novel vasodilating agents. nih.govrsc.org

Modifications at C4, C5, and C6 Positions of the Pyridazinone Ring

The pyridazinone ring is amenable to a variety of chemical transformations, particularly at the C4, C5, and C6 positions. While specific studies on 2-(2-AMINOETHYL)PYRIDAZIN-3(2H)-ONE are not extensively documented in publicly available literature, the general reactivity of the pyridazin-3(2H)-one core provides a strong indication of its synthetic potential.

The reactivity of the pyridazinone ring is influenced by the electron-withdrawing nature of the carbonyl group and the two adjacent nitrogen atoms. This electronic arrangement makes the ring susceptible to both nucleophilic and electrophilic attack, depending on the reaction conditions and the existing substitution pattern.

Nucleophilic Substitution:

Nucleophilic substitution reactions are a common strategy for functionalizing the pyridazinone core. In cases where the ring is substituted with a good leaving group, such as a halogen, at the C4, C5, or C6 position, a variety of nucleophiles can be introduced. For instance, the reaction of 2-benzyl-5-halopyridazin-3(2H)-ones with Grignard reagents has been shown to result in the formation of 4,5-disubstituted pyridazin-3(2H)-ones. nih.govacs.org This suggests that a similar approach could be employed for the halogenated precursors of 2-(2-AMINOETHYL)PYRIDAZIN-3(2H)-ONE.

Furthermore, nucleophilic substitution of hydrogen (SNH) has been reported for the pyridazinone system. This type of reaction allows for the direct introduction of substituents without the need for a pre-installed leaving group. For example, the reaction of 2-benzylpyridazin-3(2H)-one with organometallic reagents can lead to the formation of C4-alkylated or arylated products. nih.gov

Electrophilic Substitution:

While less common than nucleophilic substitution, electrophilic substitution reactions on the pyridazinone ring can also be achieved. The electron-rich nature of the ring, particularly at the C4 and C5 positions, can facilitate reactions with suitable electrophiles under appropriate conditions. However, the presence of the deactivating carbonyl group generally makes the ring less reactive towards electrophiles compared to other aromatic systems.

Palladium-Catalyzed Cross-Coupling Reactions:

A highly effective method for introducing a wide range of substituents onto the pyridazinone core involves palladium-catalyzed cross-coupling reactions. scispace.com By preparing the corresponding halo-derivatives of 2-(2-AMINOETHYL)PYRIDAZIN-3(2H)-ONE, it would be possible to engage in reactions such as Suzuki, Heck, and Sonogashira couplings to introduce aryl, vinyl, and alkynyl groups, respectively, at the C4, C5, or C6 positions.

The following table summarizes potential modifications at the C4, C5, and C6 positions of the pyridazinone ring, based on the known reactivity of related compounds.

| Position | Reaction Type | Reagents/Conditions | Potential Products |

| C4 | Nucleophilic Substitution of Hydrogen (SNH) | Grignard Reagents, Electrophile | 4-Alkyl/Aryl-2-(2-aminoethyl)pyridazin-3(2H)-one |

| C5 | Nucleophilic Substitution | Grignard Reagents on 5-halo precursor | 5-Substituted-2-(2-aminoethyl)pyridazin-3(2H)-one |

| C6 | Palladium-Catalyzed Cross-Coupling (Suzuki) | Arylboronic acid, Pd catalyst, base on 6-halo precursor | 6-Aryl-2-(2-aminoethyl)pyridazin-3(2H)-one |

Synthesis of Conjugates and Prodrug-like Derivatives (Research Context)

The presence of a primary amino group in the 2-(2-aminoethyl) side chain of 2-(2-AMINOETHYL)PYRIDAZIN-3(2H)-ONE provides a convenient handle for the synthesis of conjugates and prodrug-like derivatives. This functional group can readily participate in a variety of well-established chemical reactions to link the pyridazinone core to other molecules of interest.

In a research context, the synthesis of such conjugates is often pursued to modulate the pharmacokinetic or pharmacodynamic properties of the parent molecule. For example, conjugation to peptides or amino acids can enhance cell permeability, target specific tissues, or alter metabolic stability.

Amide Bond Formation:

One of the most common methods for conjugating molecules to a primary amine is through the formation of an amide bond. The amino group of 2-(2-AMINOETHYL)PYRIDAZIN-3(2H)-ONE can be acylated with a variety of carboxylic acids, acid chlorides, or activated esters. This reaction is typically straightforward and can be facilitated by standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

This approach allows for the attachment of a wide range of functionalities, including but not limited to:

Amino acids and peptides: To potentially improve transport and targeting.

Fatty acids: To increase lipophilicity and membrane association.

Reporter molecules: Such as fluorescent dyes or biotin (B1667282) for use in biological assays.

Reductive Amination:

The primary amine can also be used in reductive amination reactions with aldehydes or ketones. This reaction forms a new carbon-nitrogen bond and provides an alternative strategy for conjugation.

Prodrug Strategies:

The amino group can be temporarily masked with a promoiety that is designed to be cleaved in vivo, releasing the active parent compound. This prodrug approach can be used to improve solubility, increase oral bioavailability, or reduce side effects. Examples of prodrug strategies for primary amines include the formation of carbamates or Schiff bases that are susceptible to enzymatic or chemical hydrolysis under physiological conditions.

The table below outlines some potential conjugation strategies for 2-(2-AMINOETHYL)PYRIDAZIN-3(2H)-ONE.

| Conjugation Strategy | Reactant | Linkage Formed | Potential Application |

| Acylation | Carboxylic Acid + Coupling Agent | Amide | Peptide/amino acid conjugates, lipophilic derivatives |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary Amine | Attachment of various functional groups |

| Carbamate Formation | Chloroformate | Carbamate | Prodrug design |

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Conformational Analysis

High-resolution NMR spectroscopy stands as a powerful, non-destructive tool for the unequivocal confirmation of the chemical structure of 2-(2-AMINOETHYL)PYRIDAZIN-3(2(H))-ONE, providing detailed insights into its electronic environment and spatial arrangement in solution. A complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

For a definitive structural assignment of pyridazinone derivatives, a suite of NMR techniques is typically employed. The ¹H NMR spectrum would be expected to reveal distinct signals for the protons on the pyridazinone ring and the aminoethyl side chain. The chemical shifts of these protons are influenced by their local electronic and magnetic environments. Similarly, the ¹³C NMR spectrum, often acquired with proton decoupling, would show separate resonances for each unique carbon atom in the molecule.

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to probe the connectivity within the molecule, a series of 2D NMR experiments are indispensable.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this compound, COSY would be crucial in establishing the connectivity within the ethyl chain (between the -CH₂-CH₂- protons) and identifying adjacent protons on the pyridazinone ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of the carbon signals based on the already assigned proton signals, or vice versa.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to four bonds. This is particularly valuable for identifying quaternary carbons (those without attached protons) and for connecting the aminoethyl side chain to the pyridazinone ring by observing correlations between the ethyl protons and the nitrogen-bearing carbon of the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, providing critical information about the molecule's three-dimensional structure and conformation in solution. For instance, NOESY could reveal spatial relationships between the protons of the ethyl side chain and the protons on the pyridazinone ring, helping to define the preferred orientation of the side chain relative to the heterocyclic core.

| NMR Technique | Purpose | Expected Correlations for this compound |

| ¹H NMR | Provides information on the proton environments and their multiplicities. | Signals for pyridazinone ring protons, two methylene (B1212753) (-CH₂) groups, and the amine (-NH₂) protons. |

| ¹³C NMR | Shows the number of unique carbon atoms and their chemical environments. | Resonances for the carbonyl carbon, other pyridazinone ring carbons, and the two ethyl chain carbons. |

| COSY | Establishes ¹H-¹H coupling networks. | Correlation between the two methylene groups of the ethyl side chain; correlations between adjacent protons on the pyridazinone ring. |

| HSQC/HMQC | Correlates directly bonded ¹H and ¹³C nuclei. | Direct correlation of each proton signal (except NH₂) to its attached carbon atom. |

| HMBC | Shows long-range ¹H-¹³C correlations (2-4 bonds). | Correlations from ethyl protons to the pyridazinone ring carbons, confirming the attachment point; correlations to the carbonyl carbon. |

| NOESY | Identifies protons that are close in space. | Through-space correlations between the ethyl side chain protons and the pyridazinone ring protons, indicating conformational preferences. |

Solvent Effects and Dynamic NMR Studies

The conformation of flexible molecules like this compound can be influenced by the surrounding solvent. Performing NMR studies in different solvents (e.g., DMSO-d₆, CDCl₃, D₂O) can reveal changes in chemical shifts and coupling constants, providing insights into solvent-solute interactions and conformational equilibria. For instance, hydrogen bonding between the amino group and a solvent like DMSO-d₆ can significantly affect the chemical shift of the NH₂ protons.

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of chemical exchange processes. If this compound undergoes conformational changes, such as restricted rotation around single bonds, at a rate comparable to the NMR timescale, temperature-dependent NMR studies could be employed. By analyzing changes in the NMR lineshapes as a function of temperature, it is possible to determine the energy barriers and thermodynamic parameters associated with these dynamic processes.

Single-Crystal X-ray Diffraction Analysis

While NMR provides detailed information about the structure in solution, single-crystal X-ray diffraction offers an unparalleled, precise picture of the molecule's three-dimensional structure in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles, providing a definitive confirmation of the molecular connectivity and conformation. For pyridazinone derivatives, X-ray crystallography has been instrumental in confirming their structures.

Solid-State Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

A key aspect of the crystal structure analysis of this compound would be the determination of its solid-state conformation. This includes the planarity of the pyridazinone ring and the orientation of the aminoethyl substituent relative to the ring.

In addition to hydrogen bonding, π-stacking interactions between the aromatic pyridazinone rings of adjacent molecules may also contribute to the stability of the crystal lattice. The analysis would quantify the geometry of these interactions, such as the centroid-to-centroid distance and the slip angle between the rings.

| Interaction Type | Potential Donors/Acceptors/Participants | Expected Structural Motif |

| Hydrogen Bonding | Donors: -NH₂, pyridazinone N-H. Acceptors: Carbonyl O, pyridazinone N. | Dimers, chains, or 3D networks. |

| π-Stacking | Pyridazinone rings of adjacent molecules. | Parallel-displaced or T-shaped arrangements. |

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical and materials science. Different polymorphs of the same compound can exhibit distinct physical properties. Studies on pyridazinone derivatives have revealed instances of polymorphism. A thorough investigation of this compound would involve crystallization experiments under various conditions (e.g., different solvents, temperatures, and crystallization rates) to screen for potential polymorphs. Each identified polymorph would be characterized by single-crystal and powder X-ray diffraction to determine its unique crystal structure and packing arrangement.

Co-crystallization is another avenue of solid-state chemistry where a target molecule is crystallized with a second, different molecule (a co-former) to form a new crystalline solid with a defined stoichiometric ratio. This can be a strategy to modify the physicochemical properties of a compound. Exploring the co-crystallization of this compound with suitable co-formers, such as carboxylic acids or other molecules capable of complementary hydrogen bonding, could lead to the formation of novel solid forms with tailored properties.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used as a fingerprinting tool for compound identification. The spectra arise from the vibrations of chemical bonds (stretching and bending).

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups.

N-H stretching: The primary amine (-NH₂) would typically exhibit two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches from the pyridazinone ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹.

C=O stretching: A strong, sharp absorption band corresponding to the carbonyl group of the pyridazinone ring would be expected in the range of 1650-1700 cm⁻¹.

C=C and C=N stretching: Vibrations associated with the pyridazinone ring would appear in the 1400-1600 cm⁻¹ region.

N-H bending: The bending vibration of the N-H bond in the amine group would likely be observed around 1600 cm⁻¹.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. While strong IR bands are associated with vibrations that cause a large change in dipole moment, strong Raman bands arise from vibrations that cause a significant change in polarizability. Therefore, the C=C and C=N stretching vibrations of the pyridazinone ring might be particularly prominent in the Raman spectrum. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which can then be compared with the experimental IR and Raman spectra to aid in the assignment of the observed bands.

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Intensity |

| N-H Stretch (Amine) | 3300-3500 (two bands) | Weak to Medium |

| Aromatic C-H Stretch | > 3000 | Medium to Strong |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C=O Stretch (Amide) | 1650-1700 | Medium |

| C=C / C=N Stretch (Ring) | 1400-1600 | Strong |

| N-H Bend (Amine) | ~1600 | Medium |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of synthetic compounds by providing a highly accurate mass measurement of the parent ion. This accuracy allows for the determination of the elemental formula, a crucial piece of data in structural elucidation. For pyridazin-3(2H)-one derivatives, techniques such as electron impact (EI) HRMS are employed to confirm their composition. mdpi.com For instance, the HRMS (EI) analysis of a related compound, 6-(4-Fluorobenzoyl)-4-(4-nitrophenyl)-2-phenylpyridazin-3-(2H)-one, demonstrated a measured m/z that was virtually identical to the calculated mass, confirming its elemental formula of C₂₃H₁₄FN₃O₄. mdpi.com

| Compound Name | Elemental Formula | Calculated m/z (M⁺) | Found m/z (M⁺) | Reference |

|---|---|---|---|---|

| 6-(4-Fluorobenzoyl)-4-(4-nitrophenyl)-2-phenylpyridazin-3(2H)-one | C₂₃H₁₄FN₃O₄ | 415.0962 | 415.0963 | mdpi.com |

Complementing HRMS, fragmentation pathway analysis, typically performed using tandem mass spectrometry (MS/MS), provides information about the molecule's structural framework. The fragmentation patterns of pyridazinone compounds are influenced by their substitution patterns, although the molecular ions are often prominent and stable. researchgate.net The fragmentation of this compound (C₆H₉N₃O, Exact Mass: 139.0746) is expected to be directed by the N-aminoethyl side chain. The site of protonation can significantly influence the resulting fragmentation pathways. researchgate.net

Upon ionization, the molecule would likely undergo cleavage at the side chain. Plausible fragmentation pathways for the protonated molecule [M+H]⁺ could include:

Alpha-cleavage next to the terminal amino group, leading to the loss of a CH₂NH₂ radical and formation of an ion at m/z 110.

Loss of the entire aminoethyl side chain , resulting in a pyridazinone core fragment ion.

Fragmentation of the aminoethyl group itself can sometimes lead to characteristic losses. For example, studies on peptides with aminoethylated residues have noted specific neutral or charged losses, although the mechanism is highly dependent on the molecular environment. nih.gov

A proposed fragmentation scheme for this compound is detailed in the table below.

| Proposed Fragment Ion Structure | Formula | Exact Mass (m/z) | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | [C₆H₁₀N₃O]⁺ | 140.0818 | Protonated Molecular Ion |

| [M - NH₃]⁺ | [C₆H₇N₂O]⁺ | 123.0553 | Loss of ammonia (B1221849) from the side chain |

| [M - CH₂NH₂]⁺ | [C₅H₇N₂O]⁺ | 111.0553 | Cleavage alpha to the terminal amine |

| [Pyridazinone Ring]⁺ | [C₄H₃N₂O]⁻ | 95.0240 | Loss of the complete aminoethyl side chain |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Chiral Derivatives (if applicable)

The parent compound, this compound, is achiral and therefore does not exhibit optical activity. Consequently, it is transparent to chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD).

However, should chiral derivatives of this compound be synthesized—for instance, by introducing a stereocenter on the pyridazinone ring or the ethyl side chain—ECD would become an essential tool for the unambiguous determination of their absolute configuration. ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is exquisitely sensitive to the three-dimensional arrangement of atoms around the chiral center(s).

In modern structural analysis, experimental ECD spectra are compared with theoretical spectra predicted by quantum chemical calculations. This comparison allows for the confident assignment of the absolute stereochemistry (R or S configuration) of the chiral derivative. This approach is a powerful, non-destructive method for stereochemical elucidation in complex molecules.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy levels, which govern the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to pyridazinone derivatives to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.netmdpi.com DFT calculations for 2-(2-AMINOETHYL)PYRIDAZIN-3(2H)-ONE would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. mdpi.com This process identifies the most stable arrangement of atoms by calculating forces on the nuclei and adjusting their positions until a minimum on the potential energy surface is reached. researchgate.net

Commonly, a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is paired with a basis set like 6-311++G(d,p) to provide a reliable balance between accuracy and computational cost for organic molecules like pyridazinones. mdpi.com The output of these calculations includes precise bond lengths, bond angles, and dihedral angles, forming the basis for further analysis.

Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution of a molecule and predict how it will interact with other species. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's surface. researchgate.netnih.gov For pyridazinone derivatives, MEP analysis typically reveals that electronegative regions are concentrated around the carbonyl oxygen and the nitrogen atoms of the pyridazinone ring, identifying them as likely sites for electrophilic attack or hydrogen bond acceptance. mdpi.commdpi.comresearchgate.net Conversely, the amino group's hydrogen atoms and other parts of the carbon skeleton would exhibit positive potential, indicating sites susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and more chemically reactive. mdpi.comresearchgate.net Studies on similar pyridazinone structures have shown that a low energy gap is often associated with higher reactivity. mdpi.com Global reactivity descriptors, such as chemical hardness (η), softness (σ), and electronegativity (χ), can be calculated from HOMO and LUMO energies to further quantify the molecule's reactivity. mdpi.com

| Parameter | Symbol | Typical Value (eV) | Interpretation |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -5.5 | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -0.5 | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 | Correlates with chemical reactivity and stability. A smaller gap implies higher reactivity. mdpi.com |

| Chemical Hardness | η | 2.0 to 2.5 | Measures resistance to change in electron distribution. |

| Global Softness | σ | 0.4 to 0.5 | Reciprocal of hardness, indicating polarizability. |

| Electronegativity | χ | 3.5 to 4.0 | Measures the power to attract electrons. |

Conformational Analysis and Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional map that describes the potential energy of a molecule as a function of its atomic coordinates. longdom.orglibretexts.org For a flexible molecule like 2-(2-AMINOETHYL)PYRIDAZIN-3(2H)-ONE, which contains rotatable single bonds in its aminoethyl side chain, conformational analysis is essential. This analysis involves mapping the PES to identify all possible stable conformations (local energy minima) and the energy barriers (saddle points) that separate them. libretexts.org

By systematically rotating the dihedral angles of the side chain and calculating the corresponding energy at each point, a detailed PES can be constructed. nih.gov This map reveals the most energetically favorable shapes the molecule can adopt, which is crucial for understanding its behavior in solution and its ability to bind to a biological target. The global minimum on the PES corresponds to the most stable conformer, which is the most populated state under equilibrium conditions.

Molecular Dynamics Simulations to Investigate Solution-State Behavior and Interactions

While quantum calculations often model molecules in a vacuum (gas phase), molecular dynamics (MD) simulations are used to study their behavior in a more realistic environment, such as in a solvent like water. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For 2-(2-AMINOETHYL)PYRIDAZIN-3(2H)-ONE, an MD simulation would place the molecule in a box of explicit solvent molecules (e.g., water) and track its trajectory over nanoseconds or longer. This allows for the investigation of several properties:

Solvation: How solvent molecules arrange themselves around the solute and the strength of these interactions.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the molecule's amino and carbonyl groups and the surrounding water molecules.

Conformational Dynamics: How the molecule transitions between different conformations in solution, providing a dynamic view of the flexibility observed in PES mapping.

Molecular Docking and Molecular Modeling for Target Interaction Prediction (In Vitro/Preclinical Research Context)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). wjarr.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. rjptonline.orgresearchgate.net

For 2-(2-AMINOETHYL)PYRIDAZIN-3(2H)-ONE, molecular docking could be used to predict its interactions with various biological targets. The process involves:

Obtaining the 3D structure of the target protein, often from a database like the Protein Data Bank (PDB).

Placing the 3D structure of the pyridazinone ligand into the active site of the protein.

Using a scoring function to evaluate thousands of possible binding poses and rank them based on their calculated binding affinity (often expressed as a negative score in kcal/mol, where a more negative value indicates stronger binding). wjarr.com

Docking studies on related pyridazinone derivatives have been performed against targets such as cyclin-dependent kinases and DNA to explore their potential as anticancer agents. rjptonline.orgresearchgate.netnih.gov The results of such studies can identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

|---|---|---|---|

| Analog 1 | -8.5 | LYS 33, GLU 81 | Hydrogen Bond with carbonyl O |

| Analog 2 | -7.9 | LEU 132, VAL 18 | Hydrophobic interaction with pyridazinone ring |

| Analog 3 | -9.1 | ASP 145, LYS 33 | Hydrogen Bond with NH group, Salt bridge |

| 2-(2-AMINOETHYL)PYRIDAZIN-3(2H)-ONE | -8.2 (Predicted) | ASP 145, GLU 81 | Hydrogen Bond with amino and carbonyl groups |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a set of molecules with a specific property of interest using statistical methods. The goal is to develop a mathematical model that can predict the property for new, untested compounds.

For a series of pyridazinone derivatives, a QSPR model could be developed to predict properties based on a set of calculated molecular descriptors. These descriptors are numerical values that characterize the molecule's topology, geometry, or electronic features. A typical QSPR study involves:

Assembling a dataset of pyridazinone compounds with known experimental values for a particular property.

Calculating a wide range of molecular descriptors for each compound.

Using statistical techniques like multiple linear regression or machine learning to build a model that links the descriptors to the observed property.

Validating the model to ensure its predictive power.

Studies on pyridazinone derivatives have utilized 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) methods to build pharmacophore models, which help in designing new compounds with enhanced biological activity. nih.gov

Biological and Pharmacological Investigations in Vitro and Preclinical Models

Mechanistic Studies of Biological Activity

Enzyme Inhibition and Activation Mechanisms

There is no available data from in vitro or preclinical studies detailing the inhibitory or activation mechanisms of 2-(2-AMINOETHYL)PYRIDAZIN-3(2(H))-ONE on any specific enzymes. While other pyridazinone derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and phosphodiesterases, such studies on the title compound have not been reported.

Receptor Binding and Modulation Mechanisms (e.g., GPCRs, Nuclear Receptors)

Scientific literature lacks information regarding the binding affinity and modulatory effects of this compound on G-protein coupled receptors (GPCRs), nuclear receptors, or any other receptor types. Studies on other pyridazinone compounds have shown affinity for adrenoceptors, but this cannot be extrapolated to the specific compound .

Ion Channel Interactions and Modulation

No research findings have been published that investigate the interactions of this compound with ion channels or its potential modulatory effects on their function.

Cell-Based Assays for Cellular Pathway Modulation

Investigation of Apoptosis Induction and Cell Cycle Modulation (Mechanistic Focus)

There are no available cell-based assay results that describe the effects of this compound on apoptosis induction or cell cycle modulation. Mechanistic studies focusing on these cellular processes for this specific compound have not been documented.

Studies on Cell Signaling Pathways

Detailed investigations into the effects of this compound on specific cell signaling pathways are absent from the current body of scientific literature. While the broader class of pyridazinones has been implicated in various signaling cascades, no such data exists for the title compound.

Target Identification and Validation in Preclinical Research

Identifying the specific molecular targets of bioactive compounds is crucial for understanding their mechanism of action and for guiding further drug development. For the pyridazin-3(2H)-one class, a range of biological targets has been identified, primarily through biochemical assays and structure-based design. nih.govnih.gov

Modern chemical proteomics provides powerful, unbiased methods for identifying the protein targets of small molecules directly from complex biological samples like cell lysates. nih.govcreative-proteomics.com These approaches can be broadly categorized as probe-based and probe-free.

A common strategy is compound-centric chemical proteomics (CCCP), where a derivative of the small molecule of interest is synthesized to include a reactive handle or tag. frontiersin.org This "probe" is immobilized on a solid support (like beads) and used as bait to "fish" for its binding partners from a cell lysate. nih.gov After incubation, non-specifically bound proteins are washed away, and the specifically captured target proteins are eluted and subsequently identified using high-resolution mass spectrometry. nih.govcreative-proteomics.com

Another powerful technique is Activity-Based Protein Profiling (ABPP), which uses reactive probes that covalently bind to the active sites of specific enzyme families. creative-proteomics.com Quantitative proteomics methods can then be used to compare the protein profiles of cells treated with a bioactive compound versus untreated cells to pinpoint which proteins are being engaged by the drug. semanticscholar.org While specific proteomic studies for this compound are not publicly available, these established methodologies represent the current standard for elucidating its potential protein targets.

Metabolomic approaches, which analyze the global profile of metabolites, can also provide clues about a compound's mechanism. By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can detect changes in metabolic pathways within cells or organisms after treatment, which can help infer the function of the inhibited target. chemrxiv.org

Biochemical assays are fundamental for confirming the interaction between a compound and its putative target. For the broader class of pyridazinone derivatives, numerous molecular targets have been identified and validated through such assays. These compounds have been shown to act as inhibitors of several key enzyme families implicated in cancer and inflammation. tandfonline.comnih.gov

Identified targets for various pyridazinone derivatives include:

Protein Kinases: These enzymes are critical regulators of cell signaling. Certain pyridazinone derivatives have been optimized as potent and selective inhibitors of kinases such as c-Met, FER tyrosine kinase, and DYRK1A. nih.govnih.govacs.org

Poly (ADP-ribose) polymerase (PARP): Several pyridazinone-containing drugs on the market, including Olaparib and Talazoparib, function as PARP inhibitors, which is a key target in cancers with specific DNA repair defects. nih.gov

Phosphodiesterases (PDEs): Derivatives have been developed as inhibitors of PDE4, an enzyme involved in inflammatory pathways. nih.govnih.gov

Cyclooxygenase-2 (COX-2): Some pyridazinones have shown selective COX-2 inhibition, a well-established target for anti-inflammatory drugs. scholarsresearchlibrary.comnih.gov

Other Enzymes and Receptors: The diverse bioactivity of this scaffold is highlighted by its ability to also target dihydrofolate reductase (DHFR), B-RAF, Bruton's tyrosine kinase (BTK), and tubulin polymerization. tandfonline.comnih.gov

These interactions are typically quantified in biochemical assays that measure the compound's ability to inhibit the enzymatic activity of the purified target protein, yielding potency values such as IC50. nih.gov

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Animal Models (Mechanistic/Discovery Focus)

Preclinical studies focusing on pharmacokinetics (what the body does to the drug) and pharmacodynamics are essential for evaluating the drug-like properties of a new chemical entity.

The ADME profile of a compound determines its bioavailability and duration of action. For novel pyridazin-3-one derivatives, these properties are often first predicted using computational (in silico) models before being confirmed through in vitro and in vivo experiments. nih.gov

An in silico study of a novel series of pyridazin-3-ones designed as vasodilators demonstrated promising drug-like properties. The computer-based analysis predicted that the compounds would have optimal aqueous solubility, good oral bioavailability, and excellent intestinal absorption. nih.gov Furthermore, these derivatives were predicted not to cause cytochrome P450 enzyme inhibition, suggesting a lower potential for drug-drug interactions. nih.gov

In vitro ADME assays, such as the Caco-2 or MDR1-MDCK permeability assays, are used to assess a compound's potential for intestinal absorption and to determine if it is a substrate for efflux transporters like P-glycoprotein (Pgp). acs.org For example, one pyridazinone derivative developed as a proteasome inhibitor was profiled and found to have good aqueous solubility and high permeability in an MDR1-MDCK assay. acs.org

The table below shows representative in silico ADME predictions for a series of pyridazin-3-one derivatives. nih.gov

| Parameter | Predicted Value | Implication |

| Aqueous Solubility | Optimal | Good dissolution in the gut |

| Intestinal Absorption | Good to Excellent | High potential for oral bioavailability |

| Blood-Brain Barrier Penetration | Variable (some non-penetrant) | Ability to target CNS or be excluded from it |

| CYP2D6 Inhibition | Predicted Non-inhibitor | Lower risk of metabolic drug interactions |

Metabolic stability is a critical parameter that influences a drug's half-life and dosing regimen. It is typically assessed in early discovery using in vitro models, most commonly liver microsomes, which contain the primary drug-metabolizing cytochrome P450 enzymes. mdpi.com In these assays, the disappearance of the parent compound over time is monitored to calculate parameters like intrinsic clearance and half-life. nih.govresearchgate.net

For example, an optimized pyridazinone c-Met inhibitor, MSC2156119, was reported to have a long half-life following oral administration in preclinical species, indicating favorable metabolic stability. nih.gov

The identification of metabolites is equally important to understand the clearance pathways and to identify any potentially active or toxic byproducts. mdpi.com This is achieved by incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture with high-resolution mass spectrometry (LC-MS/MS). researchgate.net Common metabolic transformations for nitrogen-containing heterocyclic compounds include oxidation (hydroxylation) and reduction of keto groups. nih.gov While specific metabolite profiling data for this compound is not available, these standard industry practices would be employed to characterize its metabolic fate.

In Vivo Proof-of-Concept Studies in Disease Models (Mechanistic Understanding, not Therapeutic Efficacy for Humans)

Extensive searches of peer-reviewed scientific literature and clinical trial databases did not yield specific in vivo proof-of-concept studies for the compound this compound. The available research focuses broadly on the pyridazin-3(2H)-one scaffold as a core structure for developing bioactive agents rather than on this specific molecule. nih.govnih.gov Pyridazinone derivatives, as a class, have been investigated for a wide range of biological activities, including cardiovascular and anticancer effects. nih.govnih.govresearchgate.net However, detailed reports on the biological responses and biomarker modulation in animal models for this compound are not present in the accessible literature.

Investigation of Biological Responses in Animal Models

There is no specific information available in the scientific literature detailing the investigation of biological responses to this compound in animal models. Research in this area has concentrated on other, more complex derivatives of the pyridazin-3(2H)-one core. nih.govnih.gov For instance, various substituted pyridazinone compounds have been evaluated in preclinical animal models for activities such as vasodilation, anti-inflammatory effects, and anticancer properties. nih.govnih.govrsc.org These studies typically involve administering the derivative compounds to rodent models to observe physiological and behavioral changes relevant to the disease being studied. researchgate.netmdpi.com However, such data is not available for the specific compound this compound.

Biomarker Discovery and Validation in Preclinical Studies

Consistent with the absence of in vivo animal studies, there are no published preclinical studies focused on biomarker discovery or validation for this compound. Generally, biomarker studies for novel compounds involve measuring specific molecules in tissues or fluids to gauge a biological response or the progression of a disease in a preclinical model. researchgate.net For other pyridazinone derivatives, research has sometimes included the measurement of biomarkers. For example, studies on certain pyridazinone compounds with vasorelaxant properties have investigated effects on nitric oxide (NO) levels and the expression of endothelial nitric oxide synthase (eNOS) as key biomarkers of their activity. rsc.org No such investigations have been documented for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Scaffold Modifications and Their Impact on Biological Activity

Systematic modifications of the pyridazin-3(2H)-one scaffold have been a cornerstone of efforts to modulate biological activity, enhance potency, and improve selectivity for various molecular targets. researchgate.netresearchgate.net Key strategies involve substitutions at the N-2 and C-6 positions, modifications of the core ring system, and the introduction of diverse side chains. nih.govnih.gov

One common modification involves N-alkylation at the N-2 position . For instance, introducing different 1-(2-acetyl)-4-substituted thiosemicarbazide (B42300) side chains at this position, followed by cyclization, has been explored to create novel vasorelaxants. nih.gov The nature of the substituent at the N-2 position is critical; studies on monoamine oxidase (MAO) inhibitors showed that substitutions with piperazine (B1678402) and morpholine (B109124) analogues significantly influenced activity and selectivity. mdpi.com Similarly, the introduction of an ethyl ester group at the N-1 (equivalent to N-2) position was found to decrease antibacterial activity, which could be restored or enhanced upon hydrolysis to the corresponding carboxylic acid. mdpi.com

Modifications at the C-6 position are also pivotal. Replacing the C-6 position with various substituted phenyl rings is a common strategy to tune activity. nih.gov In the development of glucan synthase inhibitors, SAR studies revealed that modifications to the core structure, including substituents at this position, were crucial for optimizing antifungal activity against strains like Candida albicans. nih.gov

Another key strategy is the variation of a spacer element connecting the pyridazinone core to another pharmacophoric group. In a series of α1-adrenoceptor antagonists, the length of a polymethylene chain acting as a spacer between the pyridazinone moiety and an arylpiperazine group directly influenced affinity and selectivity. nih.gov A gradual increase in affinity was observed as the chain was lengthened, peaking at seven carbon atoms. nih.gov

Furthermore, the degree of saturation in the pyridazinone ring itself plays a role. Dihydropyridazinone analogues, for example, have been shown to possess distinct biological profiles compared to their aromatic counterparts. nih.gov Fusing the pyridazinone ring with other heterocyclic systems, such as pyrazole (B372694) or triazole, is another established method to create novel chemical entities with a wide range of pharmacological effects. researchgate.netresearchgate.net

| Modification Strategy | Modified Position/Region | Example of Change | Observed Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Side Chain Variation | N-2 Position | Introduction of piperazine/morpholine analogues | Modulated MAO-B inhibitory activity | mdpi.com |

| Side Chain Variation | N-2 Position | Addition of ethyl ester group vs. carboxylic acid | Ester group decreased antibacterial activity; acid increased it | mdpi.com |

| Aryl Substitution | C-6 Position | Introduction of various substituted phenyl rings | Influenced vasorelaxant properties | nih.gov |

| Spacer Length Variation | Linker Chain | Lengthening a polymethylene spacer (up to 7 carbons) | Gradual increase in α1-adrenoceptor affinity | nih.gov |

| Ring Fusion | Core Scaffold | Fusion with pyrazole to form pyrazolo[3,4-d]pyridazinones | Generated potent FGFR inhibitors for anticancer therapy | researchgate.net |

Identification of Key Pharmacophoric Elements

Pharmacophore modeling is a powerful tool to distill the essential structural features required for a molecule to interact with a specific biological target. For the pyridazinone class, several pharmacophore models have been generated to rationalize SAR and guide the design of new, more potent compounds. nih.govnih.govtandfonline.com

A key study focused on pyridazinone derivatives with affinity for α1-adrenoceptors identified a predictive pharmacophore model. nih.gov This model rationalized the relationship between the chemical structures and their biological activity, highlighting the necessary spatial arrangement of features for receptor binding. While the exact features for this specific model are detailed in the primary literature, typical elements in such models include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic centers.

In a broader context, the pyridazinone ring itself is considered a crucial pharmacophoric element. Its structure, featuring two adjacent nitrogen atoms and a carbonyl group, provides a rigid scaffold with defined vectors for hydrogen bonding and dipole interactions. sarpublication.com For instance, the carbonyl group frequently acts as a hydrogen bond acceptor, a critical interaction in many enzyme active sites and receptor binding pockets.

Computational studies employing inverse virtual screening have been used to map the pharmacophoric features of pyridazinone libraries against thousands of potential protein targets. nih.govscienceopen.com This approach helps to identify potential new biological targets for the scaffold and confirms the importance of its inherent structural features for molecular interactions. These analyses suggest that the pyridazinone core can effectively interact with targets such as aspartate aminotransferase. nih.govtandfonline.comscienceopen.com

Influence of Substituent Effects on Reactivity and Biological Profile

The electronic and steric properties of substituents attached to the pyridazinone core profoundly influence the molecule's reactivity, physicochemical properties, and ultimately, its biological profile. nih.gov The strategic placement of electron-donating or electron-withdrawing groups can fine-tune a compound's interaction with its target and affect its absorption, distribution, metabolism, and excretion (ADME) properties.

For example, in a series of γ-secretase modulators, the introduction of smaller electron-withdrawing groups at the C-5 position appeared to improve activity. nih.gov Conversely, a larger carboxylic acid group at the same position was detrimental to inhibitory activity. nih.gov This highlights the delicate balance between electronic effects and steric hindrance.

The substitution pattern on an aryl ring at the C-6 position is also a critical determinant of activity. In the development of vasorelaxants, derivatives with a 4-methoxyphenylhydrazide moiety showed promising activity. nih.gov The methoxy (B1213986) group, being electron-donating, alters the electronic distribution of the entire molecule, which can enhance binding to the target protein.

In another example, vicinally disubstituted pyridazinones, such as those with substituents at the C-4 and C-5 positions, have been developed as selective COX-2 inhibitors. sarpublication.com The compound ABT-963, which features a 3,4-difluorophenyl group at N-2 and a methanesulfonyl-phenyl group at C-5, demonstrates high selectivity and potent anti-inflammatory activity, showcasing the combined effect of multiple substituents. sarpublication.com

| Position | Substituent Type/Example | Observed Effect | Target/Activity | Reference |

|---|---|---|---|---|

| C-5 | Small electron-withdrawing groups | Improved activity | γ-Secretase modulation | nih.gov |

| C-5 | Carboxylic acid (larger group) | Decreased activity | γ-Secretase modulation | nih.gov |

| C-6 Aryl Ring | 4-Methoxy group | Promising activity | Vasorelaxation | nih.gov |

| N-2 & C-5 | 3,4-Difluorophenyl (N-2) & 4-Methanesulfonyl-phenyl (C-5) | High potency and selectivity | COX-2 Inhibition | sarpublication.com |

Stereochemical Considerations in SAR (if applicable)

Stereochemistry can play a crucial role in the biological activity of chiral compounds, as stereoisomers can exhibit different affinities for and interactions with chiral biological targets like enzymes and receptors.

In the context of pyridazinone derivatives, SAR studies on a series of γ-secretase modulators revealed a clear impact of stereochemistry on activity. nih.gov A racemic compound with a chiral center on the N-1 substituent had a specific IC50 value. When the enantiomers were separated and tested individually, the (S)-isomer was found to be three times more potent than the (R)-isomer. nih.gov This significant difference in activity underscores that the specific three-dimensional arrangement of the substituent is critical for optimal interaction with the target, likely by positioning a key interaction group more favorably within the binding site. This finding prompted further optimization efforts to focus solely on compounds with the more active (S)-configuration. nih.gov For other series of pyridazinone derivatives mentioned in the surveyed literature, specific discussions on stereochemical influences were not prominently featured, suggesting that in many cases, the core scaffold modifications did not introduce chirality or that its effects were not a primary focus of the reported studies.

Application of Cheminformatics and Machine Learning in SAR/SPR Development

In recent years, cheminformatics and machine learning (ML) have become indispensable tools for accelerating drug discovery, including the development of pyridazinone-based agents. nih.govelsevier.comresearchgate.net These computational approaches are used to build Quantitative Structure-Activity Relationship (QSAR) models, predict ADMET properties, and screen virtual compound libraries. mdpi.comnih.gov

For pyridazinone derivatives, computational methods have been applied in several ways. In one instance, a similarity-based screening method (SHAFTS) was used to predict and identify the 3(2H)-pyridazinone scaffold as a novel plant activator. nih.gov This demonstrates the power of computational tools to identify new uses for existing chemical scaffolds.

Pharmacophore modeling, a key cheminformatics technique, has been successfully used to generate predictive models for pyridazinone derivatives targeting adrenoceptors, as previously mentioned. nih.gov Computer-aided drug design (CADD) and molecular modeling studies, including docking simulations, are now routinely used to evaluate designed compounds in silico before their synthesis. nih.govmdpi.com These simulations provide insights into the potential binding modes of the molecules within the active site of a target protein, helping to rationalize observed SAR and guide the design of more potent analogues. mdpi.comresearchgate.net

More broadly, machine learning algorithms are increasingly used to build sophisticated QSAR models that can predict the biological activity of novel compounds based on their structural features (descriptors). nih.govresearchgate.netnih.gov These models learn complex patterns from large datasets of known active and inactive compounds, enabling the rapid virtual screening of thousands or millions of potential drug candidates. nih.gov While specific applications of advanced ML models like deep neural networks to the 2-(2-aminoethyl)pyridazin-3(2H)-one class are not yet widely published, the general trend in medicinal chemistry suggests that such methods are likely being used to explore the vast chemical space around this versatile scaffold. mdpi.com

Analytical Methodologies for Research Applications

Development of Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for determining the purity of research-grade "2-(2-AMINOETHYL)PYRIDAZIN-3(2(H))-ONE" and for its isolation from reaction mixtures or impurity-rich samples. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common and versatile technique for the analysis of pyridazinone derivatives. A stability-indicating RP-HPLC method can be developed to separate the parent compound from its process-related impurities and degradation products. asiapharmaceutics.info The method development would focus on optimizing parameters such as column chemistry, mobile phase composition, and detector wavelength.

A typical method would utilize a C18 stationary phase, which is effective for retaining and separating moderately polar compounds like the target molecule. uw.edu.pl The mobile phase would likely consist of a buffered aqueous solution and an organic modifier, such as acetonitrile, run in either an isocratic or gradient elution mode to achieve optimal separation. asiapharmaceutics.infouw.edu.pl UV detection is suitable as the pyridazinone core contains a chromophore. For isolation purposes, the analytical method can be scaled up to a semi-preparative or preparative scale. nih.gov

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) uw.edu.pl |

| Mobile Phase | A: 15 mM Potassium Dihydrogen Phosphate (pH 4.0) uw.edu.pl B: Acetonitrile uw.edu.pl |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min uw.edu.pl |

| Detection | UV at 235-254 nm uw.edu.pljuniperpublishers.com |

| Column Temperature | 25-40 °C mdpi.com |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometry (MS) detector, is a powerful tool for the analysis of volatile and thermally stable compounds. nih.gov Due to the low volatility and polar nature of "this compound," direct analysis by GC may be challenging. Therefore, a derivatization step is often required to increase its volatility and thermal stability. mdpi.com The primary amine group can be derivatized using reagents like (R)-(−)-α-methoxy-α-(trifluoromethyl) phenylacetyl chloride to form a less polar, more volatile diastereomer suitable for GC analysis. mdpi.com This approach is also useful for separating enantiomers if chiral centers are present. mdpi.com

Supercritical Fluid Chromatography (SFC): SFC emerges as a "green" alternative to normal-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. It is particularly effective for preparative-scale separations and for the analysis of chiral compounds. While less common for routine purity assessment of pyridazinones, its application could be explored for efficient isolation and purification, offering advantages in terms of reduced solvent consumption and faster run times compared to traditional HPLC.

Quantitative Analytical Methods for Research Samples

For the quantification of "this compound" in research samples, such as in dissolution studies or reaction monitoring, a validated RP-HPLC method with UV detection is typically sufficient. The method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. mdpi.comresearchgate.net Validation demonstrates that the method is accurate, precise, specific, linear, and robust over a specified concentration range. researchgate.net

The validation process involves the following key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. pensoft.net

Linearity: A linear relationship between the detector response (peak area) and the concentration of the analyte over a defined range. pensoft.net

Accuracy: The closeness of the test results to the true value, often expressed as percent recovery. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. juniperpublishers.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. mdpi.com

| Validation Parameter | Typical Acceptance Criteria (ICH Q2(R1)) |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.998 pensoft.net |

| Accuracy (% Recovery) | 98.0% - 102.0% researchgate.net |

| Precision (RSD%) | ≤ 2% nih.gov |

| Range | Typically 80% to 120% of the test concentration |

| LOD | Signal-to-Noise Ratio of 3:1 juniperpublishers.com |

| LOQ | Signal-to-Noise Ratio of 10:1 juniperpublishers.com |

| Robustness | RSD of results should remain low under varied conditions (e.g., pH, flow rate) mdpi.com |

Stability Studies and Impurity Profiling of Research Materials

Understanding the chemical stability of "this compound" is critical for defining proper storage and handling conditions. medcraveonline.com Stability is assessed through forced degradation studies, where the compound is exposed to a variety of stress conditions more severe than those it would typically encounter. mdpi.comresearchgate.net These studies are essential for developing a stability-indicating analytical method and for identifying potential degradation products. pensoft.net

Typical forced degradation conditions include:

Acid Hydrolysis: Exposure to a dilute acid (e.g., 0.1 N HCl) at an elevated temperature. asiapharmaceutics.info

Base Hydrolysis: Exposure to a dilute base (e.g., 0.1 N NaOH) at an elevated temperature. asiapharmaceutics.info

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂). medcraveonline.com

Thermal Degradation: Exposure to dry heat (e.g., 60-80 °C). pensoft.net

Photodegradation: Exposure to light sources specified by ICH guidelines (e.g., UV and visible light). pensoft.net

Samples from each condition are analyzed using a validated stability-indicating HPLC method. The goal is to achieve a target degradation of approximately 5-20%. researchgate.net The chromatograms are evaluated to ensure that all degradation product peaks are well-resolved from the main compound peak. nih.gov This process helps to establish the degradation pathways and provides a comprehensive impurity profile of the research material.

| Stress Condition | Condition Example | Observation (Hypothetical) | % Degradation (Hypothetical) |

|---|---|---|---|

| Acid Hydrolysis | 0.1 N HCl at 60 °C for 4 hours asiapharmaceutics.info | Major degradant peak observed at RRT* 0.85 | 12.5% |

| Base Hydrolysis | 0.1 N NaOH at 60 °C for 2 hours asiapharmaceutics.info | Two minor degradant peaks observed at RRT* 0.72 and 0.91 | 8.2% |

| Oxidative | 3% H₂O₂ at RT for 24 hours | Significant degradation with one major product at RRT* 1.15 | 18.9% |

| Thermal | 80 °C for 48 hours | No significant degradation observed | <1.0% |

| Photolytic | ICH-compliant light exposure | Minor degradation observed | 2.5% |

*RRT = Relative Retention Time

Potential Non Biological Applications in Materials Science and Catalysis

Ligand Design in Coordination Chemistry

The ability of the pyridazine (B1198779) ring to act as a stable and effective complexing agent for a variety of transition metal ions is well-documented. researchgate.net The compound 2-(2-AMINOETHYL)PYRIDAZIN-3(2H)-ONE is particularly interesting as a ligand due to its potential multidentate nature. It can coordinate with metal centers in several ways: as a monodentate ligand through one of the ring nitrogens, as a bidentate ligand using both ring nitrogens, or as a tridentate N,N,O-chelating agent involving the ring nitrogens and the carbonyl oxygen. The presence of the flexible aminoethyl side chain adds another coordination site (the terminal NH2 group), allowing it to potentially act as a versatile bridging or chelating ligand, forming stable five- or six-membered rings with a metal ion.

The synthesis of metal complexes involving pyridazinone derivatives is an active area of research. researchgate.net These complexes are typically prepared by reacting a pyridazinone-based ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized using a range of spectroscopic and analytical techniques to elucidate their structure and bonding.